

# Eltrombopag-13C4 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Eltrombopag-13C4

Cat. No.: B565038 Get Quote

# An In-depth Technical Guide to Eltrombopag-13C4

This technical guide provides a comprehensive overview of **Eltrombopag-13C4**, a labeled internal standard for Eltrombopag, a thrombopoietin receptor agonist. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.

## **Core Compound Identification**

**Eltrombopag-13C4** is the stable isotope-labeled version of Eltrombopag, used in quantitative analysis.



| Property          | Value                                                                                                                                                       | Source          |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Chemical Name     | (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-(methyl-13C)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene-3,4,5-13C3)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | [1][2][3]       |
| CAS Number        | 1217230-31-3                                                                                                                                                | [1][2][3][4][5] |
| Molecular Formula | C21 <sup>13</sup> C4H22N4O4                                                                                                                                 | [1][2][3][4]    |
| Molecular Weight  | 446.44 g/mol                                                                                                                                                | [3][6][7]       |
| Appearance        | Orange-Yellow Solid                                                                                                                                         | [1][2]          |

### **Mechanism of Action**

Eltrombopag is a non-peptide thrombopoietin (TPO) receptor agonist.[8] It functions by binding to the transmembrane domain of the human TPO receptor (c-Mpl), thereby activating intracellular signaling cascades that promote the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells.[8][9][10] This stimulation ultimately leads to an increase in platelet production.[11][12] Unlike endogenous TPO, which binds to the extracellular domain of the receptor, Eltrombopag's interaction with the transmembrane domain initiates a distinct conformational change, leading to the activation of downstream pathways. [13][14]

# **Signaling Pathways**

Upon binding to the c-Mpl receptor, Eltrombopag activates several key signaling pathways:

- JAK/STAT Pathway: Eltrombopag is a potent stimulator of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) phosphorylation.[13][15] Specifically, it has been shown to induce the phosphorylation of STAT3 and STAT5.[14][16]
- AKT and ERK Pathways: Eltrombopag also promotes the phosphorylation of AKT and ERK1/2, which are crucial for regulating thrombopoiesis.[14][16] Notably, some studies



suggest that unlike recombinant TPO or romiplostim, Eltrombopag does not activate the AKT pathway in the same manner.[15]

 Immunomodulatory Effects: In the context of Immune Thrombocytopenia (ITP), Eltrombopag may also exert immunomodulatory effects. It has been suggested to restore immune tolerance by improving the function of CD4+ regulatory T cells (Tregs) and rebalancing Fcy receptors on monocytes.[17]



Click to download full resolution via product page

Eltrombopag Signaling Pathway

## **Pharmacokinetics**

The pharmacokinetic profile of Eltrombopag has been extensively studied.



| Parameter    | Description                                                                                                                         | Source      |
|--------------|-------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Absorption   | Orally bioavailable with peak plasma concentrations occurring 2-6 hours after administration. Bioavailability is approximately 52%. | [8][11][13] |
| Distribution | Highly bound to plasma proteins (>99%).                                                                                             | [8][11][13] |
| Metabolism   | Extensively metabolized in the liver, primarily through oxidation by CYP1A2 and CYP2C8, and glucuronidation by UGT1A1 and UGT1A3.   | [8][11][15] |
| Elimination  | Primarily excreted in the feces (approximately 59%), with a smaller portion eliminated in the urine (approximately 31%).            | [11][15]    |
| Half-life    | The elimination half-life ranges from 21 to 35 hours.                                                                               | [11][13]    |

## **Experimental Protocols**

Detailed experimental protocols for Eltrombopag are often proprietary. However, information from clinical trial designs provides insight into its evaluation in human subjects.

A. Clinical Trial Protocol for Eltrombopag in Immune Thrombocytopenia (ITP)

This section outlines a generalized protocol based on published studies for pediatric patients with newly diagnosed ITP.[18][19][20]

- Study Design: Open-label, randomized controlled trial.
- Patient Population: Children with newly diagnosed ITP requiring treatment due to bleeding or impact on quality of life.

## Foundational & Exploratory





• Randomization: Patients are randomized (e.g., 2:1) to receive either Eltrombopag or standard first-line therapy (e.g., corticosteroids, intravenous immunoglobulin).

#### Dosing:

- Initial Dose (Eltrombopag): For children aged 1-5 years, the starting dose is typically 25 mg once daily. For those aged 6-17 years, the initial dose is 50 mg once daily.[8]
- Dose Adjustment: The dose is adjusted to achieve and maintain a platelet count of at least
   50 x 10<sup>9</sup> cells/L.[8] The maximum daily dose is generally 75 mg.[8]

#### Monitoring:

- Complete blood count (CBC) with differential and platelet count is monitored weekly at the start of therapy and then monthly.[8]
- Liver function tests (LFTs) are assessed prior to therapy, every two weeks during dose adjustment, and monthly thereafter.[8]
- Primary Endpoint: A common primary endpoint is the proportion of patients achieving a sustained platelet response, defined as a platelet count >50×10<sup>9</sup>/L for a specified duration (e.g., ≥3 of 4 weeks during weeks 6-12 of therapy).[18][19]
- Secondary Endpoints: These may include the need for rescue therapies, discontinuation of treatment, response rates at later time points (e.g., 6 and 12 months), bleeding scores, and health-related quality of life assessments.[18][19]





Click to download full resolution via product page

Generalized Clinical Trial Workflow



#### B. In Vitro Megakaryocyte Differentiation Assay

Based on published research, a general protocol to assess the effect of Eltrombopag on megakaryocyte differentiation in vitro can be outlined.[16]

- Cell Source: Human cord blood-derived hematopoietic stem cells (HSCs).
- Culture Conditions: HSCs are cultured in a suitable medium supplemented with various concentrations of Eltrombopag (e.g., 50, 100, 200, 500, 2000 ng/ml).
- Differentiation Period: The cells are cultured for a period sufficient to allow for megakaryocyte differentiation (e.g., 13 days).
- Analysis:
  - Flow Cytometry: To assess the expression of megakaryocyte-specific surface markers.
  - Proplatelet Formation Assay: To evaluate the ability of mature megakaryocytes to form proplatelets, the immediate precursors to platelets.
  - Western Blotting: To analyze the phosphorylation status of key signaling proteins such as STAT3, STAT5, AKT, and ERK1/2 in cell lysates.

This guide provides a foundational understanding of **Eltrombopag-13C4** and its parent compound, Eltrombopag. For specific experimental applications, researchers should consult detailed methodologies in peer-reviewed literature and adhere to all relevant safety guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Eltrombopag-13C4 | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]

## Foundational & Exploratory





- 3. lotusfeetpharma.com [lotusfeetpharma.com]
- 4. kmpharma.in [kmpharma.in]
- 5. Eltrombopag-13C4 | CAS 1217230-31-3 | LGC Standards [lgcstandards.com]
- 6. Eltrombopag-13C4 CAS 1217230-31-3 | Axios Research [axios-research.com]
- 7. Eltrombopag-13C4 | CAS No- 1217230-31-3 | Simson Pharma Limited [simsonpharma.com]
- 8. mims.com [mims.com]
- 9. Population pharmacokinetic/ pharmacodynamic modelling of eltrombopag in healthy volunteers and subjects with chronic liver disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. emergencydrug.com [emergencydrug.com]
- 13. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eltrombopag, a potent stimulator of megakaryopoiesis PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Revealing eltrombopag's promotion of human megakaryopoiesis through AKT/ERKdependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pardon Our Interruption [revolade.com]
- 18. Phase 3 randomised trial of eltrombopag versus standard first-line pharmacological management for newly diagnosed immune thrombocytopaenia (ITP) in children: study protocol PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase 3 randomised trial of eltrombopag versus standard first-line pharmacological management for newly diagnosed immune thrombocytopaenia (ITP) in children: study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Eltrombopag-13C4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565038#eltrombopag-13c4-cas-number-and-molecular-weight]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com